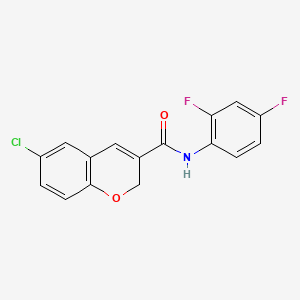

![molecular formula C22H20N4OS B3014278 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921859-95-2](/img/structure/B3014278.png)

7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" is a heterocyclic molecule that appears to be related to various research areas, including anticancer and antifungal activities. The structure of the compound suggests the presence of an imidazo[1,2,4]triazole core, which is a fused heterocyclic system known for its biological relevance. The methoxyphenyl and naphthalen-1-ylmethylthio substituents indicate potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with a benzimidazole core have been synthesized using o-phenylenediamine and naphthalene-1-acetic acid as starting materials through a series of steps, leading to various derivatives with potential anticancer activity . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the imidazo[1,2,4]triazole core followed by the introduction of the methoxyphenyl and naphthalen-1-ylmethylthio groups.

Molecular Structure Analysis

The molecular structure of related azole derivatives has been established by techniques such as 1H NMR spectra and X-ray crystallographic analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of the desired substituents. The molecular structure is crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azole derivatives is influenced by the presence of the azole moiety, which can participate in various chemical reactions. The triazole ring, in particular, is known for its ability to coordinate with metals and engage in hydrogen bonding, which could be relevant for its biological activity . The methoxy group on the phenyl ring could also undergo demethylation under certain conditions, potentially altering the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azole derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, the thermal stability of related fluorescent triazole derivatives has been reported to be up to 300°C . These properties are determined by the molecular structure and can affect the compound's behavior in biological systems and its suitability for drug development.

科学的研究の応用

Antioxidant and Anticancer Activity

Compounds structurally related to 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have been studied for their potential antioxidant and anticancer activities. A study revealed that some derivatives exhibited significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Furthermore, these compounds showed promising cytotoxic effects against certain cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, suggesting their potential in cancer therapy (Tumosienė et al., 2020).

Inhibition of Retinoic Acid 4-Hydroxylase

Another study focused on the synthesis and evaluation of similar compounds as inhibitors of retinoic acid 4-hydroxylase (CYP26). It was found that certain derivatives significantly inhibited CYP26, suggesting their potential therapeutic use in managing diseases related to retinoic acid metabolism (Gomaa et al., 2011).

Structural Analysis and Potential NLO Applications

The crystal structure of a related compound was analyzed, revealing significant intermolecular interactions. Furthermore, the compound demonstrated nonlinear optical (NLO) properties, indicating its potential use in NLO applications. This opens up possibilities for using such compounds in the field of material science, especially in the development of optical and photonic devices (Sowmya et al., 2018).

特性

IUPAC Name |

7-(4-methoxyphenyl)-3-(naphthalen-1-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-27-19-11-9-18(10-12-19)25-13-14-26-21(25)23-24-22(26)28-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMDPWBGPBMMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)